molecular formula C13H12F3N3O2 B5590770 N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5590770
M. Wt: 299.25 g/mol
InChI Key: TYMBWHIXSJXKLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves cyclization reactions and the incorporation of functional groups that contribute to its unique properties. While specific synthesis pathways for this compound were not directly found, related compounds such as 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide show the importance of cycloaddition reactions and subsequent modifications for the synthesis of complex oxadiazoles (Patterson, Cheung, & Ernest, 1992).

Molecular Structure Analysis

The molecular and crystal structure of related oxadiazole compounds, like 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been analyzed through X-ray crystallography, revealing triclinic crystals and providing insight into the geometric arrangement that might be similar to our compound of interest (Viterbo, Calvino, & Serafino, 1980). These studies are crucial for understanding the molecular interactions and stability of the oxadiazole ring.

Chemical Reactions and Properties

Oxadiazoles, including N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide, participate in various chemical reactions due to the presence of reactive functional groups. The oxadiazole ring can engage in nucleophilic substitution reactions, and the presence of the trifluoromethyl group may influence its reactivity and electronic properties. Although specific reactions for this compound were not highlighted, general knowledge suggests its potential involvement in ligand-receptor interactions and the formation of derivatives through modifications at the carboxamide moiety.

Physical Properties Analysis

The physical properties of oxadiazole derivatives are influenced by their molecular structure, including melting points, solubility, and crystallinity. While specific data on N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide were not found, related studies on oxadiazoles provide insights into how substituents like the trifluoromethyl group affect these physical characteristics (Shahidha, Muthu, Porchelvi, & Govindarajan, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many oxadiazole derivatives exhibit biological activity and are used in medicinal chemistry. The trifluoromethyl group can also influence the biological activity of the compound .

Safety and Hazards

Without specific data, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of oxadiazole derivatives is an active area of research in medicinal chemistry, and new compounds with this structure are continually being synthesized and evaluated for their biological activity . The introduction of a trifluoromethyl group is also a common strategy in drug design .

properties

IUPAC Name

N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-7(2)17-11(20)12-18-10(19-21-12)8-3-5-9(6-4-8)13(14,15)16/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMBWHIXSJXKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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